molecular formula C8H15NO3 B13406526 (3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B13406526
M. Wt: 173.21 g/mol
InChI Key: AXPYGRDXRLICKY-SRFQBUKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopenta[d][1,3]dioxol ring system with an amino group and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves multiple steps. One common method includes the reaction of imidodicarbonic acid bis(1,1-dimethylethyl)ester with (1S-cis)-4-acetoxy-2-cyclopenten-1-ol in the presence of sodium hydride and tetrakis(triphenylphosphine)palladium in tetrahydrofuran . This reaction produces a reaction mass, which is then subjected to column chromatographic purification to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often involves the use of high-yield and high-purity processes. For example, an improved process for preparing the compound includes the use of osmium tetroxide and N-methylmorpholine-N-oxide in a solvent mixture containing tetrahydrofuran and water . This method ensures the production of the compound in high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, tetrakis(triphenylphosphine)palladium, osmium tetroxide, and N-methylmorpholine-N-oxide. The reactions are typically carried out in solvents such as tetrahydrofuran and methanol, under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed effects. For example, in the synthesis of Ticagrelor, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance in scientific research and industrial applications.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

InChI

InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6?,7+/m1/s1

InChI Key

AXPYGRDXRLICKY-SRFQBUKOSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](C[C@H](C2O1)N)O)C

Canonical SMILES

CC1(OC2C(CC(C2O1)O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.